molecular formula C18H18N2O4S B2960286 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 314076-27-2

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2960286
CAS RN: 314076-27-2
M. Wt: 358.41
InChI Key: VVXFQNLPYQQTAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene rings are aromatic and have properties similar to benzene rings. The presence of the cyano group (-CN) and the amide group (-CONH2) can also significantly affect the compound’s reactivity.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which can make the compound more reactive. The amide group can participate in various reactions, such as hydrolysis or condensation. The thiophene ring can undergo electrophilic aromatic substitution reactions similar to those of benzene.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be influenced by the types and arrangement of atoms in the compound .

Scientific Research Applications

Antitumor Activity

  • Research on polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide structures has shown significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). This highlights the potential of these compounds in developing new anticancer drugs.

Molecular Structure Analysis

  • Studies involving molecular structure determination, such as the analysis of N-3-hydroxyphenyl-4-methoxybenzamide, have utilized single-crystal X-ray diffraction and DFT calculations. These methods evaluate the influence of intermolecular interactions on molecular geometry, demonstrating the compound's structural characteristics and potential for further chemical modification (Karabulut et al., 2014).

Synthetic Chemistry

  • The facile synthesis of compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide showcases the development of new synthetic methodologies. These methods offer advantages such as short reaction times, high yields, and environmentally benign procedures, paving the way for the synthesis of novel compounds with potential applications in various fields (Wang et al., 2014).

Antimicrobial and Antibacterial Properties

  • New series of compounds containing thiophene and related structures have been synthesized and characterized for their antimicrobial properties. Such research indicates the potential of these compounds in developing new antimicrobial agents that could address the increasing resistance to existing antibiotics (Ravichandiran et al., 2015).

Antioxidant Activity

  • The synthesis and evaluation of cyanothiophene-based compounds for in vitro antioxidant properties demonstrate their potential as additives for lipid protection in biomembranes or lipid-based systems. This research suggests the applicability of these compounds in nutritional supplements and pharmaceutical formulations to enhance oxidative stability (Losada-Barreiro et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-13-7-10(8-14(23-2)16(13)24-3)17(21)20-18-12(9-19)11-5-4-6-15(11)25-18/h7-8H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFQNLPYQQTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide

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